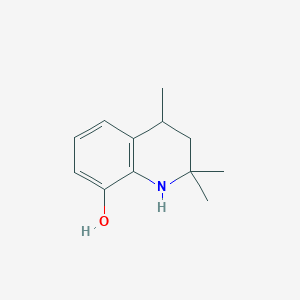

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is a substituted tetrahydroquinoline derivative characterized by methyl groups at positions 2, 2, and 4 of the partially saturated quinoline ring and a hydroxyl group at position 7. Its synthesis typically involves cyclization and alkylation strategies, as seen in related tetrahydroquinoline derivatives .

Propriétés

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHFDWNPXCSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395015 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61855-47-8 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalytic Condensation of Aniline with Acetone

The most efficient method for synthesizing 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives involves the condensation of aniline with acetone in the presence of heterogeneous catalysts. A patent by RU2609028C1 demonstrates this approach using a modified clinoptilolite zeolite catalyst (E4a). The catalyst, prepared via ion exchange of natural clinoptilolite (SiO₂: 73%, Al₂O₃: 11.2%, Fe₂O₃: 1.17%) with ammonium ions, achieves a 96% yield of 2,2,4-trimethyl-1,2-dihydroquinoline under optimized conditions:

- Reagents : Aniline, acetone, toluene (molar ratio 1:5:45).

- Catalyst loading : 250 wt% relative to aniline.

- Temperature : 110°C for 6 hours.

While this method primarily produces the 1,2-dihydroquinoline intermediate, subsequent oxidation or hydroxylation steps may introduce the 8-hydroxy group. The high yield and scalability of this method make it industrially viable, though the exact mechanism for 8-hydroxylation remains underexplored.

Cyclization of N-Benzyl-3-Anilinopropanamides

Nnamonu et al. developed a cyclization route starting from substituted 3-anilinopropanamides. Protecting the aniline nitrogen with a benzyl group prior to cyclization prevents unwanted side reactions. Key steps include:

- Amine exchange : Unprotected 3-anilinopropanamides react with benzylamine to form N-benzyl derivatives (41% yield).

- Acetylation and cyclization : Refluxing N-benzyl-3-o-anisidinopropanamide with acetic anhydride induces cyclization, yielding 8-methoxy-4-hydroxy-4-N-benzyl-1,2,3,4-tetrahydroquinoline (28% yield). Demethylation of the methoxy group could subsequently produce the 8-hydroxy derivative.

This method highlights the importance of protecting groups in directing regioselectivity, though the additional demethylation step adds complexity.

Hydroxylation of Tetrahydroquinoline Intermediates

A Semantic Scholar study explores the synthesis of 1,2,3,4-tetrahydroquinolin-4-ones via Boc protection and hydroxylation. While the focus is on 4-keto derivatives, the methodology provides insights into introducing hydroxyl groups at the 8-position:

- Boc protection : 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is protected using di-tert-butyl dicarbonate.

- Hydroxylation : BH₃/H₂O₂ mediates hydroxylation at the 4-position, though instability of nitroxide intermediates limits practicality.

Adapting this approach for 8-hydroxylation would require regioselective oxidation or directed ortho-metalation strategies, which remain speculative but theoretically feasible.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Lactone Formation via Maleate Annulation

Reaction with dimethyl acetylenedicarboxylate (DMAD) in the presence of pyridine yields α-methylene-γ-butyrolactone derivatives.

-

Reagents : DMAD, pyridine (catalytic)

-

Conditions : Ambient temperature, 3 hours

-

Product : Tricyclic annulated α-methylene-γ-butyrolactone (16 )

-

Yield : 46%

-

Mechanism : DMAD forms a betaine intermediate with pyridine, leading to intramolecular transesterification and lactonization .

Table 1: Lactone Formation Parameters

| Reaction Component | Details |

|---|---|

| Starting Material | 7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline (3h ) |

| Key Intermediate | Betaine-stabilized dimethyl maleate |

| Driving Force | Steric strain relief at position 6 |

Table 2: Knoevenagel Reaction Outcomes

| Methylene-Active Compound | Product | Yield |

|---|---|---|

| Ethyl cyanoacetate (18a ) | 19a | 58% |

| Dimethyl-3-oxopentanedioate (18b ) | 19b | 52% |

| Ethyl acetoacetate (18c ) | 19c | 41% |

| Diethylmalonate (18d ) | 19d | 34% |

Attempted Amide Formation

Treatment with aqueous hydrogen peroxide under mild conditions unexpectedly yields nitrile derivatives instead of amides.

-

Reagents : H₂O₂ (30%), ambient conditions

-

Product : N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile (8 )

-

Observation : Antioxidant properties of the tetrahydroquinoline fragment likely prevent peroxide-mediated oxidation .

Nitration and Halogenation

The phenolic hydroxyl group directs electrophilic substitution to the para position, though steric hindrance from methyl groups limits reactivity.

-

Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)

-

Products :

-

8-Hydroxy-5-nitro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

-

8-Hydroxy-5-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

-

Redox Behavior

The compound exhibits moderate resistance to oxidation, retaining its tetrahydroquinoline core under mild oxidizing conditions. Strong oxidants (e.g., KMnO₄) cleave the heterocyclic ring.

Nitrile Formation Under Oxidative Conditions

Despite attempts to synthesize amides via oxidative pathways, nitriles form preferentially. This highlights the compound’s propensity for dehydration over oxidation .

Applications De Recherche Scientifique

Chemistry

Reagent in Synthesis:

- Dye-Sensitized Solar Cells: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is utilized as a reagent in synthesizing sensitizers for dye-sensitized solar cells. This application capitalizes on the compound's ability to enhance light absorption and energy conversion efficiency in solar cells .

Photosensitizers:

- It serves as a precursor for tetra- and pentacyclic derivatives of phenothiazinium photosensitizers used in photoantimicrobial applications. These derivatives exhibit enhanced light absorption properties that are critical for effective antimicrobial activity .

Biology

Neuroprotective Properties:

- Research indicates that this compound may have neuroprotective effects relevant to neurodegenerative diseases such as Parkinson's disease. Studies have shown that it can normalize chaperone activity and suppress apoptosis in neuronal cells .

Antioxidant Activity:

- The compound enhances antioxidant enzyme activity, helping combat oxidative stress. Its mechanism involves increasing the activity of enzymes that neutralize free radicals . A study demonstrated its ability to react with alkylperoxyls to form stable dimeric products that exhibit antioxidant properties .

Medicine

Potential Therapeutic Applications:

- Due to its antioxidant and anti-inflammatory properties, derivatives of this compound are being investigated as potential candidates for therapeutic agents against various diseases characterized by oxidative stress .

Corrosion Inhibitors

The compound is employed as an antioxidant and corrosion inhibitor in industrial applications. Its ability to stabilize metal surfaces against oxidation makes it valuable in protecting equipment and machinery from corrosion-related damage.

Food Preservation

Due to its antioxidant properties, it is also explored for use in food preservation to extend shelf life by preventing oxidative degradation of food products.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Synthesis of sensitizers for solar cells | Enhances light absorption |

| Biology | Neuroprotection | Normalizes chaperone activity |

| Medicine | Antioxidant therapy | Reduces oxidative stress |

| Industry | Corrosion inhibitor | Stabilizes metal surfaces |

Case Studies

-

Neuroprotective Study:

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to controls . -

Solar Cell Efficiency:

Research conducted on dye-sensitized solar cells incorporating this compound showed a marked increase in energy conversion efficiency due to enhanced light absorption characteristics compared to conventional sensitizers .

Mécanisme D'action

The mechanism by which 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, it may modulate signaling pathways such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.

Comparaison Avec Des Composés Similaires

2.2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol

- Structure : Differs only in the hydroxyl group position (C-7 vs. C-8).

- Synthesis : Prepared via Friedel-Crafts alkylation, yielding a 57.3 mg (22%) product as a pale yellow oil .

- For example, C-7 hydroxyl derivatives are used in dye synthesis , whereas C-8 hydroxyl analogs may exhibit distinct pharmacological profiles .

Substituent Variations: Methyl and Halogen Groups

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

- Structure : Replaces the hydroxyl group with bromine at C-8.

- Properties : Bromine introduces steric bulk and electrophilic reactivity, making it suitable for cross-coupling reactions. Available commercially at 98% purity (100 mg/$266) .

- Applications : Used as a synthetic intermediate in drug discovery, contrasting with the hydroxyl group’s role in hydrogen bonding .

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

- Structure : Features a ketone at C-4 and lacks methyl groups at C-2 and C-3.

- Synthesis : Achieved via iodine-mediated cyclization in DMF, yielding a colorless solid (quantitative yield) .

- Reactivity : The ketone group enhances electrophilicity, enabling nucleophilic additions, unlike the hydroxyl group in the target compound .

Core Structure Modifications: Isoquinoline Analogs

[R,(-)]-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolin-8-ol

- Structure: Isoquinoline core with methoxy and methyl substituents (CAS 529-58-8).

- Similarity Score : 0.87 to the target compound, indicating divergent bioactivity due to core heterocycle differences .

- Applications: Isoquinoline derivatives are prevalent in alkaloid synthesis, whereas quinoline analogs like the target compound are explored for antimicrobial activity .

Functional Group Additions: Amide and Triazole Derivatives

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

- Structure: Incorporates a dimethylaminomethyl group at C-7 (95% purity, CAS 941266-16-6) .

- Impact: The basic dimethylamino group enhances water solubility and bioavailability compared to the hydroxyl group’s polar but non-ionic nature .

(2-Oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole Derivatives

- Structure: Combines a dihydroquinolinone core with triazole moieties.

- Synthesis : Confirmed via 2D NMR and mass spectrometry (e.g., compound 8f, m/z = 724) .

- Bioactivity : Triazole groups improve metabolic stability, a feature absent in the target compound .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Diastereomer formation (3:2 ratio) is common in alkylated tetrahydroquinolines, requiring careful chromatographic separation .

- Bioactivity Prediction: PASS-assisted evaluation suggests 2,2,4-trimethyltetrahydroquinoline-8-ol analogs may exhibit antimicrobial or anticancer activity, akin to helquinoline derivatives .

- Commercial Availability : Bromo and hydroxyl derivatives are more accessible (e.g., $89/50 mg for C-7-OH isomer) than the target compound, reflecting synthesis complexity .

Activité Biologique

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is an organic compound with significant potential in various biological applications. Its unique structure, characterized by three methyl groups and a hydroxyl group at the 8th position of the tetrahydroquinoline framework, contributes to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₇NO

- CAS Number : 61855-47-8

- Molecular Weight : 191.27 g/mol

The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.

Biochemical Interactions

This compound has been shown to interact with several enzymes and proteins involved in cellular processes:

- Antioxidant Activity : The compound enhances the activity of NADPH-generating enzymes and chaperones, contributing to the overall antioxidant defense system in cells.

- Gene Expression Modulation : It can bind to antioxidant response elements (ARE) in the promoters of cytoprotective genes, thereby upregulating the expression of endogenous antioxidant enzymes.

Cellular Effects

The biological effects of this compound vary depending on cell type and concentration:

- Neuroprotection : In rodent models of Parkinson's disease induced by rotenone, the compound was observed to modulate apoptotic processes and enhance antioxidant system functioning.

- Cell Signaling : It influences various cell signaling pathways and gene expression profiles related to stress responses and cellular metabolism.

Research Findings

Recent studies have highlighted the biological activity of this compound across different contexts:

Case Studies

- Neuroprotective Effects : A study involving rats demonstrated that administration of this compound resulted in reduced neurodegeneration markers in models of oxidative stress.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains; however, further studies are needed to quantify these effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl group at the 6th position | Similar antioxidant properties |

| 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Lacks hydroxyl group | Less effective in antioxidant activity |

| 1,2,3,4-Tetrahydroisoquinoline | Different substitution pattern | Varies widely in biological activity |

The positioning of functional groups in this compound provides it with unique reactivity and biological properties compared to its analogs.

Q & A

What synthetic methodologies are most effective for preparing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, and how do reaction conditions impact yield?

Basic

Key synthetic routes involve reductive cyclization and functional group transformations. For example, LiAlH4 in THF is a common reducing agent for converting carbonyl intermediates to tetrahydroquinoline derivatives, as demonstrated in Scheme 4a (reduction followed by chlorination with SOCl2) . Optimizing reaction time (e.g., 24 hours for LiAlH4-mediated steps) and solvent choice (THF, EtOH) is critical for purity. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) .

How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Basic

1H and 13C NMR are essential for confirming regiochemistry and substituent positions. For instance, aromatic proton signals (δ 6.5–7.5 ppm) and methyl group splitting patterns help distinguish between isomers. X-ray crystallography provides definitive proof of stereochemistry, as seen in studies of analogous tetrahydroquinoline derivatives, where crystal packing and hydrogen-bonding networks validate 3D conformations .

What advanced techniques are used to study its coordination chemistry with transition metals?

Advanced

Derivatives with donor atoms (e.g., hydroxyl or amine groups) form stable complexes with metals like Cu(II) or Pd(II). Spectrophotometric titration and single-crystal XRD are used to analyze coordination modes (e.g., monodentate vs. bidentate binding). Such complexes exhibit catalytic activity in cross-coupling reactions, with turnover numbers (TON) up to 1,000 under optimized conditions .

How can enantiomeric purity be achieved during synthesis?

Advanced

Chiral resolution via supercritical fluid chromatography (SFC) with a chiral stationary phase (e.g., amylose-based columns) effectively separates enantiomers. For example, Scheme 3a achieved >99% enantiomeric excess (ee) using SFC, critical for biological studies where stereochemistry impacts activity .

What strategies address contradictions in biological activity data for derivatives?

Advanced

Contradictions in bioactivity (e.g., varying IC50 values) often arise from assay conditions or impurity profiles. Rigorous characterization (HPLC purity >95%) and standardized assays (e.g., fixed pH, temperature) reduce variability. Comparative studies with structural analogs (e.g., 3,4-dihydroquinolin-2-ones) highlight substituent effects on activity, aiding SAR rationalization .

How does the compound’s stability vary under acidic or oxidative conditions?

Advanced

Stability studies in HCl (0.1–1 M) and H2O2 (3–10%) reveal degradation pathways. LC-MS identifies oxidation products (e.g., quinoline-N-oxide derivatives), while Arrhenius plots predict shelf-life. Stability is pH-dependent, with maximal integrity at neutral pH (t1/2 > 6 months at 25°C) .

What purification methods optimize isolation of the compound from complex mixtures?

Basic

After synthesis, liquid-liquid extraction (e.g., EtOAc/H2O) removes polar byproducts. Silica gel chromatography (hexane/EtOAc gradient) isolates the target compound. For scale-up, recrystallization from ethanol yields high-purity crystals (mp 146–149°C, analogous to trimethoxyphenol derivatives) .

How do substituent positions influence its physicochemical properties?

Advanced

Comparative studies with methyl or methoxy analogs show that 2,2,4-trimethyl substitution enhances lipophilicity (logP ~2.5) versus unsubstituted derivatives (logP ~1.8). Computational models (DFT) predict electron density shifts, correlating with NMR chemical shifts and reactivity in electrophilic substitutions .

What mechanistic insights explain its reactivity in radical-mediated cyclizations?

Advanced

Radical initiators (e.g., AIBN) generate intermediates that undergo 6-exo-trig cyclization, forming the tetrahydroquinoline core. ESR spectroscopy detects radical species, while kinetic studies reveal rate dependence on solvent polarity (k = 0.05 min⁻¹ in toluene vs. 0.12 min⁻¹ in DMF) .

How does the compound compare to related dihydroquinolinones in biological assays?

Advanced

In antiproliferative assays, 2,2,4-trimethyl derivatives show 2–3× higher potency (IC50 5–10 μM) than dihydroquinolin-2-ones (IC50 15–30 μM), likely due to enhanced membrane permeability. Contradictory cytotoxicity data are resolved by testing across multiple cell lines (e.g., HeLa vs. MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.